molecular formula C19H27NO3 B12738614 4-Hexyl-2-methyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 135420-29-0

4-Hexyl-2-methyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12738614
CAS No.: 135420-29-0
M. Wt: 317.4 g/mol
InChI Key: HPKQBTYUUOVNPX-UHFFFAOYSA-N
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Description

4-Hexyl-2-methyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound. It belongs to the class of benzoxazinones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyl-2-methyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hexyl and Methyl Groups: Alkylation reactions using hexyl and methyl halides in the presence of a strong base.

    Addition of the Oxobutyl Group: This step might involve acylation reactions using butyric anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Hexyl-2-methyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form corresponding reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halides, acids, and bases are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Hexyl-2-methyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: The parent compound without the hexyl, methyl, and oxobutyl groups.

    4-Hexyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Lacking the oxobutyl group.

    4-Hexyl-2H-1,4-benzoxazin-3(4H)-one: Lacking both the methyl and oxobutyl groups.

Uniqueness

4-Hexyl-2-methyl-7-(1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to the specific combination of hexyl, methyl, and oxobutyl groups attached to the benzoxazinone core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

135420-29-0

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

7-butanoyl-4-hexyl-2-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C19H27NO3/c1-4-6-7-8-12-20-16-11-10-15(17(21)9-5-2)13-18(16)23-14(3)19(20)22/h10-11,13-14H,4-9,12H2,1-3H3

InChI Key

HPKQBTYUUOVNPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)C(=O)CCC)OC(C1=O)C

Origin of Product

United States

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